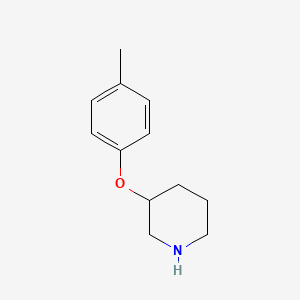

3-(4-Methylphenoxy)piperidine

Vue d'ensemble

Description

“3-(4-Methylphenoxy)piperidine” is a compound that is used as a pharmaceutical intermediate . It is a part of the piperidine class of compounds, which are important synthetic fragments for designing drugs .

Molecular Structure Analysis

The molecular formula of “3-(4-Methylphenoxy)piperidine” is C13H19NO . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis

Piperidines undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Specific chemical reactions involving “3-(4-Methylphenoxy)piperidine” are not explicitly mentioned in the literature.Applications De Recherche Scientifique

Antidepressant Activity

- Synthesis and Evaluation of Antidepressants : Piperidine derivatives, closely related to 3-(4-Methylphenoxy)piperidine, have been synthesized and tested for potential antidepressant effects. These compounds demonstrated biological activity comparable to the antidepressant drug viloxazine (Balsamo et al., 1987).

Radiolabeled Probes for Receptors

- Radiolabeled Probes for σ-1 Receptors : Research on halogenated piperidine derivatives has led to the development of radiolabeled probes. These probes are used for in vivo studies of σ receptors in the brain and other organs, aiding in understanding receptor functions and distributions (Waterhouse et al., 1997).

Contributions to Drug Development

- Selective Serotonin Reuptake Inhibitors (SSRIs) : Piperidine derivatives have played a significant role in developing SSRIs like Paroxetine. Paroxetine is widely used in treating various psychiatric disorders (Germann et al., 2013).

Synthesis and Molecular Structure

- Synthesis and Structural Analysis : The synthesis and molecular structure of compounds featuring piperidine, including those structurally related to 3-(4-Methylphenoxy)piperidine, have been extensively studied. These studies contribute to understanding the chemical properties and potential applications of these compounds (Khan et al., 2013).

Opioid Antagonists for Gastrointestinal Disorders

- Development of Opioid Antagonists : Piperidine derivatives have been studied to discover opioid antagonists that are selective to peripheral receptors. These antagonists are considered for treating gastrointestinal motility disorders (Zimmerman et al., 1994).

Histamine H3 Antagonists

- Histamine H3 Antagonists for Wakefulness : A series of 4-phenoxypiperidines has been developed as potent histamine H3 antagonists. These compounds show promise in treating disorders related to wakefulness (Dvorak et al., 2005).

Safety And Hazards

Orientations Futures

Piperidines play a significant role in the pharmaceutical industry, and their derivatives are present in more than twenty classes of pharmaceuticals . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on exploring the therapeutic potential of “3-(4-Methylphenoxy)piperidine” and other piperidine derivatives.

Propriétés

IUPAC Name |

3-(4-methylphenoxy)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-10-4-6-11(7-5-10)14-12-3-2-8-13-9-12/h4-7,12-13H,2-3,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLKBIUMAMUGELV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2CCCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40613693 | |

| Record name | 3-(4-Methylphenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40613693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Methylphenoxy)piperidine | |

CAS RN |

63843-39-0 | |

| Record name | 3-(4-Methylphenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40613693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.